molecular formula C9H8BrN3 B8758081 5-Bromo-1-hydrazinylisoquinoline

5-Bromo-1-hydrazinylisoquinoline

Cat. No.: B8758081
M. Wt: 238.08 g/mol
InChI Key: ALLCCIJVYTYISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-hydrazinylisoquinoline is a chemical compound with the molecular formula C9H8BrN3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of both bromine and hydrazine functional groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the bromination of isoquinoline using bromine in nitrobenzene, yielding 5-bromoisoquinoline . This intermediate can then be reacted with hydrazine hydrate under reflux conditions to produce 5-Bromo-1-hydrazinylisoquinoline.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity isoquinoline, bromine, and hydrazine hydrate, and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-hydrazinylisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, potentially forming different oxidation states of nitrogen.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products depend on the nucleophile used; for example, using phenylboronic acid in a Suzuki-Miyaura coupling can yield 5-phenyl-1-hydrazinoisoquinoline.

    Oxidation Reactions: Oxidation of the hydrazine group can lead to the formation of azo or azoxy compounds.

Scientific Research Applications

5-Bromo-1-hydrazinylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-hydrazinylisoquinoline largely depends on its interaction with biological molecules. The hydrazine group can form covalent bonds with various biomolecules, potentially inhibiting enzymes or altering cellular pathways. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

    5-Bromoisoquinoline: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

    1-Hydrazinoisoquinoline:

Uniqueness: 5-Bromo-1-hydrazinylisoquinoline’s combination of bromine and hydrazine groups makes it unique in its reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to its similar compounds .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

(5-bromoisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-12-9(7)13-11/h1-5H,11H2,(H,12,13)

InChI Key

ALLCCIJVYTYISB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2NN)C(=C1)Br

Origin of Product

United States

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